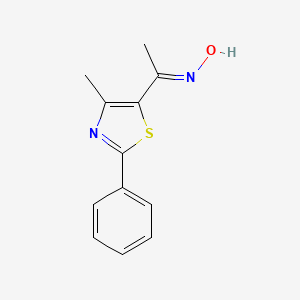

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime

Descripción

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime is a thiazole-derived oxime with a methyl group at position 4 and a phenyl group at position 2 of the thiazole ring. The oxime functional group (-NOH) replaces the ketone oxygen of the parent compound, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone (CAS 7520-94-7) .

Propiedades

IUPAC Name |

(NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQISPQROQJHEJE-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Oxime Formation: The final step involves the conversion of the ethanone group to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the oxime group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine.

Substitution: The aromatic phenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products:

Oxidation Products: Oxidized derivatives of the thiazole ring and oxime group.

Reduction Products: Amines and hydroxylamines.

Substitution Products: Various substituted thiazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime exhibit various biological activities:

Anticancer Activity

Studies have shown that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiazole have been evaluated for their ability to induce apoptosis in glioblastoma cells, demonstrating potential as anticancer agents .

Antimicrobial Properties

Thiazole-containing compounds often display antimicrobial activities. Research has highlighted their effectiveness against a range of pathogens, making them candidates for developing new antibiotics or antifungal agents .

Anti-Diabetic Effects

Some studies suggest that thiazole derivatives can lower glucose levels in diabetic models. This indicates potential applications in managing diabetes through novel pharmacological approaches .

Synthesis and Derivatives

The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime involves the reaction of thiazole derivatives with ethanone oxime under specific conditions to yield the desired compound. Variants of this compound have been synthesized to enhance their biological activity or modify their properties for specific applications.

Example Synthesis Pathway

A typical synthetic route may involve:

- Formation of the thiazole ring.

- Introduction of the methyl and phenyl groups.

- Oxime formation through reaction with hydroxylamine.

Case Studies

Several case studies illustrate the practical applications of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime:

Mecanismo De Acción

The mechanism of action of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application and target.

Comparación Con Compuestos Similares

Thiazole-Based Oximes

- (Z)-(2-Carbethoxyamino-4-methyl-1,3-thiazol-5-yl)-(4-methylphenyl)methanone Oxime Structure: Features a carbethoxyamino group at position 2 and a 4-methylphenyl substituent. Activity: Exhibits anti-inflammatory activity comparable to dexamethasone in acute and chronic inflammation models . Synthesis: Derived via nitrosation of a dimethylsulfonium bromide intermediate .

- 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone Structure: Lacks the oxime group but includes an anilino substituent at position 2. Properties: Harmful if swallowed (Risk Code R22) .

Heterocyclic Variants

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime

- 1-(3-Methyl-4-1,2,5-thiadiazolyl)ethanone Oxime Structure: Substitutes thiazole with thiadiazole, altering electronic properties. Synthesis: Prepared using hydroxylamine hydrochloride under reflux .

Functionalized Oximes

- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-Chlorobenzyl)oxime Structure: Contains a sulfonyl group and O-(4-chlorobenzyl) substitution on the oxime.

Physicochemical and Spectral Properties

NMR/IR Data :

- Melting Points: Thiadiazole-oximes: 128–130°C . Triazole-oximes: Not reported, but structural complexity may elevate melting points.

Actividad Biológica

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime, a thiazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique thiazole moiety, which contributes to its pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C12H11NOS

- Molecular Weight : 217.29 g/mol

- CAS Number : 7520-94-7

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of related thiazole compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime | Escherichia coli | 62.5 | Disruption of cell wall synthesis |

The compound showed bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study focusing on similar compounds indicated that they could inhibit cancer cell proliferation by modulating key signaling pathways involved in cell cycle regulation.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies revealed that 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime exhibited cytotoxic effects on pancreatic cancer cells (PDAC). The compound was shown to induce apoptosis and inhibit cell migration.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PDAC | 10 | Induction of apoptosis via GSK3β inhibition |

| MCF7 (Breast) | 15 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) pathway, leading to reduced expression of inflammatory mediators.

Q & A

Q. Table 1: Comparative Reaction Conditions

| Method | Solvent | Temperature (K) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxylamine condensation | Ethanol | 333–338 | 68–72 | |

| NaBH₄ reduction | Ethanol | Reflux | 61–81 | |

| Post-chlorination | Toluene | 298 | 55–60 |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from isomerism or solvent effects. A multi-spectral approach is recommended:

- IR Spectroscopy: Confirm oxime (C=N–OH) stretch at ~3200–3400 cm⁻¹ and thiazole C–S absorption at ~680 cm⁻¹ .

- NMR Analysis: Use ¹H-NMR to distinguish E/Z isomers via coupling constants (e.g., J = 8–12 Hz for trans-oximes) .

- Reference Standards: Compare with NIST Chemistry WebBook data for analogous oximes .

- X-ray Crystallography: Resolve ambiguities by determining crystal structures (e.g., bond angles in thiazole rings) .

Basic: What purification methods are effective for isolating the oxime product?

Answer:

- Recrystallization: Ethanol is optimal due to moderate polarity, achieving >95% purity .

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for complex mixtures .

- Solvent Partitioning: Separate oximes from unreacted ketones using aqueous/organic phase systems (e.g., dichloromethane/water) .

Advanced: How to design experiments to assess bioactivity while minimizing sample degradation?

Answer:

- Stabilization: Store samples at 277 K with antioxidants (e.g., BHT) to inhibit oxidation .

- Assay Design: Use short-term exposure protocols (≤6 hours) and include negative controls (e.g., DMSO vehicle) .

- Replication: Perform triplicate tests to account for matrix variability, as seen in wastewater studies .

Basic: What analytical techniques confirm oxime formation post-synthesis?

Answer:

- TLC Monitoring: Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane) .

- Melting Point Analysis: Compare observed values (e.g., 454–456 K) with literature .

- Elemental Analysis: Validate C, H, N content (e.g., C: 73.56%, H: 5.70%, N: 13.20%) .

Advanced: How can computational methods predict the reactivity of this oxime in nucleophilic reactions?

Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the oxime nitrogen .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) using PubChem 3D conformers .

Advanced: What strategies address conflicting bioactivity results in antimicrobial assays?

Answer:

- Variable Control: Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time .

- Degradation Checks: Monitor sample stability via HPLC before and after assays .

- Statistical Analysis: Apply ANOVA to differentiate between biological variability and experimental error .

Basic: How to optimize reaction yields for large-scale synthesis?

Answer:

- Catalysis: Add catalytic acetic acid to accelerate hydroxylamine condensation .

- Solvent Optimization: Use ethanol-water mixtures (7:3) to enhance solubility .

- Stoichiometry: Maintain a 1:1.2 ketone-to-hydroxylamine ratio to drive completion .

Advanced: What crystallographic parameters define the molecular structure of this oxime?

Answer:

- Bond Lengths: Thiazole C–S bonds typically measure ~1.74 Å, while C=N in oximes is ~1.28 Å .

- Dihedral Angles: The oxime group forms a ~15° angle with the thiazole plane .

- Packing Analysis: Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal lattices .

Advanced: How to validate synthetic intermediates using hyphenated techniques?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.